molecular formula C28H27BrN2O2 B12155796 9-Bromo-5-[4-(propan-2-yl)phenyl]-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

9-Bromo-5-[4-(propan-2-yl)phenyl]-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B12155796
M. Wt: 503.4 g/mol
InChI Key: PLXFFWUGEDLSES-UHFFFAOYSA-N
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Description

9-Bromo-5-[4-(propan-2-yl)phenyl]-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure with a bromine atom, isopropyl and allyloxy substituents, and a fused pyrazolo-benzoxazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Bromo-5-[4-(propan-2-yl)phenyl]-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions. The key steps include:

    Formation of the pyrazolo-benzoxazine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the bromine atom: Bromination reactions using reagents like N-bromosuccinimide (NBS) under controlled conditions.

    Attachment of the isopropyl and allyloxy groups: These substituents can be introduced through alkylation and etherification reactions, respectively.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the synthetic routes to improve yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms may be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the bromine atom to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies on its interactions with biological targets can provide insights into its potential therapeutic applications.

Medicine

In medicinal chemistry, this compound can serve as a lead compound for drug development. Its structural features may be optimized to enhance its pharmacological properties and reduce potential side effects.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 9-Bromo-5-[4-(propan-2-yl)phenyl]-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Bromo-5-[4-(propan-2-yl)phenyl]-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is unique due to its specific combination of substituents and the fused pyrazolo-benzoxazine ring system. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C28H27BrN2O2

Molecular Weight

503.4 g/mol

IUPAC Name

9-bromo-5-(4-propan-2-ylphenyl)-2-(4-prop-2-enoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C28H27BrN2O2/c1-4-15-32-23-12-9-20(10-13-23)25-17-26-24-16-22(29)11-14-27(24)33-28(31(26)30-25)21-7-5-19(6-8-21)18(2)3/h4-14,16,18,26,28H,1,15,17H2,2-3H3

InChI Key

PLXFFWUGEDLSES-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC=C(C=C4)OCC=C)C5=C(O2)C=CC(=C5)Br

Origin of Product

United States

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